4,7-Dichloropyrido[4,3-D]pyrimidine
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Overview
Description
4,7-Dichloropyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 4th and 7th positions of the pyrido[4,3-D]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloropyrido[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The reaction mixture is heated to reflux, and the product is isolated after acidification and filtration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the compound is typically produced in powder form with high purity .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions can be replaced by nucleophiles under suitable conditions.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki Coupling: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridopyrimidines where the chlorine atoms are replaced by the nucleophiles.
Suzuki Coupling: The major products are biaryl compounds formed by the coupling of the pyridopyrimidine with the boronic acid.
Scientific Research Applications
4,7-Dichloropyrido[4,3-D]pyrimidine has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4,7-Dichloropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dichloropyrido[3,2-D]pyrimidine
- 4,7-Dichloropyrido[2,3-D]pyrimidine
- 7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine
Uniqueness
4,7-Dichloropyrido[4,3-D]pyrimidine is unique due to its specific substitution pattern and the resulting biological activity. The presence of chlorine atoms at the 4th and 7th positions imparts distinct chemical reactivity and potential therapeutic properties compared to other pyridopyrimidine derivatives .
Properties
Molecular Formula |
C7H3Cl2N3 |
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Molecular Weight |
200.02 g/mol |
IUPAC Name |
4,7-dichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H |
InChI Key |
YXYITBIPRYGZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=NC=N2)Cl |
Origin of Product |
United States |
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